Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate
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Overview
Description
Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by a pyridine ring substituted with a methylphenoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products:
Oxidation: 6-(4-methylphenoxy)-3-pyridinecarboxylic acid.
Reduction: 6-(4-methylphenoxy)-3-pyridinecarbinol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The pyridine ring can act as a coordinating site for metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
- Methyl 6-(4-chlorophenoxy)-3-pyridinecarboxylate
- Methyl 6-(4-methoxyphenoxy)-3-pyridinecarboxylate
- Methyl 6-(4-nitrophenoxy)-3-pyridinecarboxylate
Comparison: Methyl 6-(4-methylphenoxy)-3-pyridinecarboxylate is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties and biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
methyl 6-(4-methylphenoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-3-6-12(7-4-10)18-13-8-5-11(9-15-13)14(16)17-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKOGPJJOQCQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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